5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a benzimidazole moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used include hydrazine, carbon monoxide, and aryl iodides . The reaction conditions often involve the use of solvents like ethanol and DMF, and catalysts such as palladium .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like pyrazolo[1,5-a]pyrimidines share structural similarities and are used in similar applications.
Benzimidazole derivatives: Compounds such as omeprazole and pantoprazole, which are used as proton pump inhibitors.
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a benzimidazole moiety, and a morpholine group
Properties
Molecular Formula |
C22H23ClN6O3 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H23ClN6O3/c23-16-13-24-28(14-16)15-17-5-6-20(32-17)21(30)26-22-25-18-3-1-2-4-19(18)29(22)8-7-27-9-11-31-12-10-27/h1-6,13-14H,7-12,15H2,(H,25,26,30) |
InChI Key |
QYGUYQHQFCMNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)CN5C=C(C=N5)Cl |
Origin of Product |
United States |
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